1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol is a complex organic compound that features an imidazole ring, a phenyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is then subjected to recrystallization to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or as a component of drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and pyridine rings contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-imidazol-1-yl)-4-phenyl-2-butanone: Similar structure but lacks the pyridine ring.
4-(1H-imidazol-1-yl)benzaldehyde: Contains the imidazole and phenyl groups but lacks the buten-2-ol moiety.
3-(1H-imidazol-1-yl)pyridine: Contains the imidazole and pyridine rings but lacks the phenyl group.
Uniqueness
1-(1H-imidazol-1-yl)-4-phenyl-2-(3-pyridinyl)-3-buten-2-ol is unique due to its combination of imidazole, phenyl, and pyridine rings, which contribute to its distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C18H17N3O |
---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(E)-1-imidazol-1-yl-4-phenyl-2-pyridin-3-ylbut-3-en-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-18(14-21-12-11-20-15-21,17-7-4-10-19-13-17)9-8-16-5-2-1-3-6-16/h1-13,15,22H,14H2/b9-8+ |
InChI-Schlüssel |
INEMRPSXPMOPJH-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(CN2C=CN=C2)(C3=CN=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(CN2C=CN=C2)(C3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.